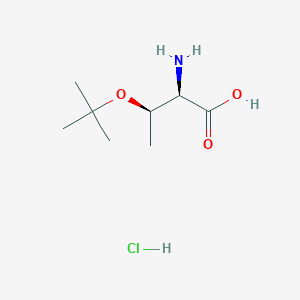
H-D-Thr-OtBu.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Thr-OtBu.HCl, also known as L-threonine tert-butyl ester hydrochloride, is a protected form of the amino acid L-threonine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The protection of the threonine side chain with a tert-butyl group helps to prevent unwanted side reactions during synthesis, making it a valuable reagent in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Thr-OtBu.HCl typically involves the esterification of L-threonine with tert-butyl alcohol, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require an appropriate solvent and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Thr-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield L-threonine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Deprotection: The tert-butyl group can be selectively removed using reagents like trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Requires nucleophiles and appropriate solvents, often conducted at room temperature or slightly elevated temperatures.
Deprotection: Achieved using TFA or HCl in dioxane, usually at room temperature for a specified duration.
Major Products Formed
Hydrolysis: Produces L-threonine.
Substitution: Yields various substituted threonine derivatives.
Deprotection: Results in the free amino acid L-threonine.
Applications De Recherche Scientifique
H-D-Thr-OtBu.HCl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Research: Utilized in the study of protein structure and function, as well as in the synthesis of modified peptides for biological assays.
Industrial Applications: Applied in the production of food additives and nutritional supplements, leveraging its role as a protected amino acid
Mécanisme D'action
The mechanism of action of H-D-Thr-OtBu.HCl primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the threonine side chain from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-Ser(tBu)-OtBu HCl: A protected form of serine with similar applications in peptide synthesis.
H-Ser-OtBu hydrochloride: Another protected amino acid used in peptide synthesis.
Fmoc-Thr(tBu)-OH: A protected form of threonine used in Fmoc-based solid-phase peptide synthesis.
Uniqueness
H-D-Thr-OtBu.HCl is unique due to its specific protection of the threonine side chain, which is crucial for preventing side reactions during peptide synthesis. Its selective deprotection under mild conditions makes it a valuable reagent in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C8H18ClNO3 |
|---|---|
Poids moléculaire |
211.68 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m1./s1 |
Clé InChI |
NUEWYDWCHHHZIB-KGZKBUQUSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)N)OC(C)(C)C.Cl |
SMILES canonique |
CC(C(C(=O)O)N)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


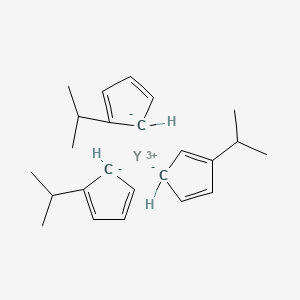
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
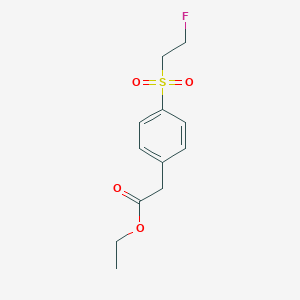
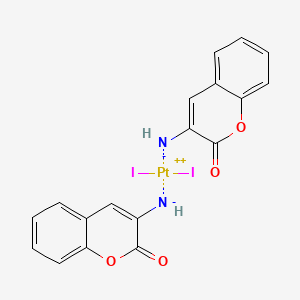
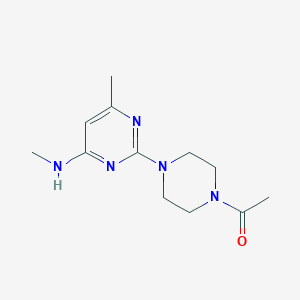
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
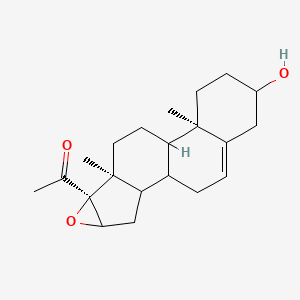

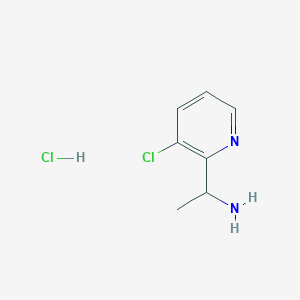
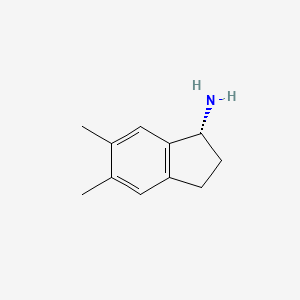
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
